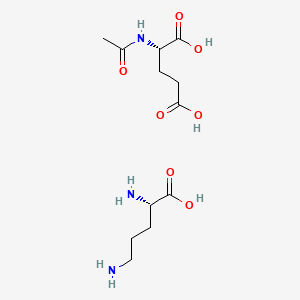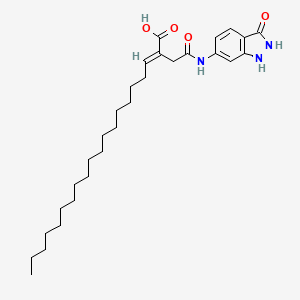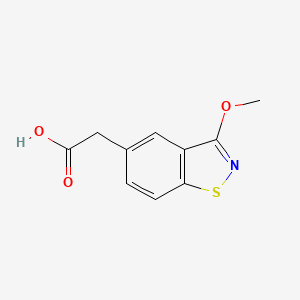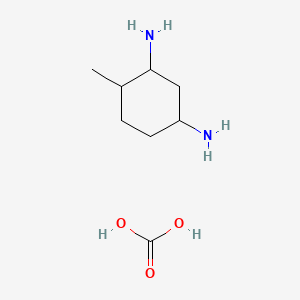
2,6-Heptadienal, 2,4-dimethyl-, (2Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is an organic compound with the molecular formula C9H14O It is characterized by the presence of two double bonds and an aldehyde group, making it a member of the heptadienal family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- can be achieved through several methods. One common approach involves the aldol condensation of 2,4-dimethyl-2,4-hexadienal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- may involve the catalytic hydrogenation of precursor compounds followed by selective oxidation. This method allows for the efficient and scalable production of the compound, making it suitable for various commercial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The double bonds and aldehyde group can be reduced to form saturated alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.
Major Products Formed
Oxidation: 2,6-Heptadienoic acid, 2,4-dimethyl-, (2Z)-
Reduction: 2,6-Heptadienol, 2,4-dimethyl-, (2Z)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Heptadienal, 2,4-dimethyl-, (2Z)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the double bonds may participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Heptadienal, 2,4-dimethyl-
- 2,4-Heptadiene, 2,6-dimethyl-
- (2Z,4E)-6,6-Dimethyl-2,4-heptadienal
Uniqueness
2,6-Heptadienal, 2,4-dimethyl-, (2Z)- is unique due to its specific configuration and the presence of both double bonds and an aldehyde group. This combination of structural features imparts distinct chemical properties and reactivity, setting it apart from other similar compounds .
Properties
CAS No. |
80192-49-0 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(2Z)-2,4-dimethylhepta-2,6-dienal |
InChI |
InChI=1S/C9H14O/c1-4-5-8(2)6-9(3)7-10/h4,6-8H,1,5H2,2-3H3/b9-6- |
InChI Key |
MIHSPYMZXYONJN-TWGQIWQCSA-N |
Isomeric SMILES |
CC(CC=C)/C=C(/C)\C=O |
Canonical SMILES |
CC(CC=C)C=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(3,5-dichlorophenyl)sulfanyl-1-(fluoromethyl)-4-propan-2-ylimidazol-2-yl]methyl carbamate](/img/structure/B12691760.png)



![2-[[4-(Dimethylamino)phenyl]azo]-3-methylbenzothiazolium chloride](/img/structure/B12691787.png)



![4-[3-(4-pyridin-2-ylpiperazin-1-yl)propanoylamino]benzamide;pentahydrate;tetrahydrochloride](/img/structure/B12691814.png)
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium chloride](/img/structure/B12691827.png)

